3,3-difluoroprop-2-en-1-ol
Description
Significance of Fluorine in Contemporary Organic Synthesis and Molecular Design
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern molecular design, profoundly influencing the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net Fluorine is the most electronegative element, yet it is only slightly larger than a hydrogen atom. ossila.comacs.org This combination of properties means its introduction can induce significant electronic changes with minimal steric disruption. ossila.com The carbon-fluorine (C-F) bond is one of the strongest single covalent bonds in organic chemistry, which imparts exceptional metabolic and thermal stability to fluorinated compounds. chinesechemsoc.orgnih.gov
The introduction of fluorine can strategically alter a molecule's physicochemical properties, including its acidity (pKa), lipophilicity, and conformational preferences. researchgate.netbohrium.com These modifications are critical in drug discovery, where they can enhance a compound's bioavailability, membrane permeability, and binding affinity to target proteins. researchgate.net It is estimated that 20-25% of all pharmaceuticals and about 30-50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org Furthermore, the fluorine isotope ¹⁸F is a widely used positron-emitting nuclide in Positron Emission Tomography (PET) imaging, a vital tool for medical diagnosis and drug development research. chinesechemsoc.orgresearchgate.net
Table 1: Impact of Fluorine Incorporation on Molecular Properties
| Property | Effect of Fluorination | Rationale |
|---|---|---|
| Metabolic Stability | Increased | The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes. researchgate.netchinesechemsoc.org |
| Lipophilicity | Increased | Fluorine can enhance a molecule's ability to partition into lipid environments, affecting absorption and distribution. researchgate.netbohrium.com |
| Binding Affinity | Altered | Fluorine can participate in unique non-covalent interactions (e.g., C-F···H-C, C-F···C=O) and modulate electronic interactions with protein targets. researchgate.net |
| Acidity/Basicity (pKa) | Altered | The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons or basic nitrogen atoms. researchgate.netbohrium.com |
| Conformation | Modified | The introduction of fluorine can influence the preferred three-dimensional shape of a molecule through electrostatic and steric effects. bohrium.com |
Overview of Vinylic Alcohol Chemistry and Reactivity Principles
Vinylic alcohols, or enols, are organic compounds characterized by a hydroxyl (-OH) group attached directly to a carbon atom of a carbon-carbon double bond. vedantu.com The simplest member of this class is vinyl alcohol (ethenol). wikipedia.org A defining characteristic of most simple vinylic alcohols is their inherent instability; they readily tautomerize to form more stable carbonyl isomers (ketones or aldehydes). vedantu.comwikipedia.org For instance, vinyl alcohol rapidly converts to acetaldehyde (B116499) under standard conditions, a transformation that is thermodynamically favorable by approximately 42.7 kJ/mol. wikipedia.org
This tautomerization process is the central principle of vinylic alcohol reactivity. Because of this instability, many vinylic alcohols exist only as transient intermediates in chemical reactions. vedantu.comwikipedia.org For example, the industrial Wacker process for acetaldehyde synthesis proceeds through a vinyl alcohol complex intermediate. wikipedia.org The polymerization of vinyl alcohol to produce polyvinyl alcohol (PVA), a commercially significant polymer, cannot be done directly from the monomer due to its instability. Instead, PVA is synthesized indirectly via the polymerization of vinyl acetate, followed by hydrolysis. vedantu.comwikipedia.org Despite their transient nature, substituted or sterically hindered vinylic alcohols can exhibit greater stability, and their unique reactivity is harnessed in various synthetic transformations, including sigmatropic rearrangements like the Cope and Claisen rearrangements for allyl vinyl alcohols. fiveable.me
Contextualization of 3,3-Difluoroprop-2-en-1-ol within Fluorinated Organic Scaffolds and Its Unique Structural Features
This compound is a specialized molecule that integrates the functionalities of an allylic alcohol and a gem-difluoroalkene. The term geminal (from the Latin gemini, "twins") signifies that both fluorine atoms are attached to the same carbon atom. Its structure places a difluoromethylene (=CF₂) group at one end of a carbon-carbon double bond, with a hydroxymethyl (-CH₂OH) group attached to the other carbon of the double bond.
This unique arrangement of functional groups makes this compound a valuable fluorinated building block. The presence of the two highly electronegative fluorine atoms on the vinylic carbon creates a polarized double bond, significantly influencing the molecule's electronic properties and reactivity compared to its non-fluorinated counterpart, prop-2-en-1-ol (allyl alcohol). The gem-difluoroalkene moiety is a versatile functional group in its own right, known to serve as a bioisosteric mimic for carbonyl or amide groups in biologically active compounds. nih.gov This structural feature is characterized by its metabolic stability and distinct electrophilic reactivity. nih.gov Consequently, this compound serves as a key starting material for the synthesis of more complex molecules containing the important difluoromethyl (CF₂H) or trifluoromethyl (CF₃) groups. nih.govcas.cn
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 819-72-7 chemsrc.com |
| Molecular Formula | C₃H₄F₂O uni.lu |
| Molecular Weight | 94.06 g/mol |
| InChIKey | GUWIZLFGIILDAL-UHFFFAOYSA-N uni.lu |
| Canonical SMILES | C(C=C(F)F)O uni.lu |
Historical Development and Emerging Trends in Fluoroalkene Chemistry
The field of organofluorine chemistry began in the 19th century, even before the isolation of elemental fluorine itself. nih.gov Early work included halogen exchange reactions to form simple organofluorine compounds. nih.gov The development of fluoroalkene chemistry gained significant momentum in the mid-20th century, largely driven by the demand for new fluoropolymers with exceptional properties, such as Polytetrafluoroethylene (Teflon). numberanalytics.com
The synthesis of fluoroalkenes has evolved considerably over the decades. Early methods often relied on harsh reagents and conditions. 20.210.105 A significant breakthrough was the adaptation of classical olefination reactions, such as the Julia and Julia-Kocienski reactions, for the synthesis of fluoroalkenes from carbonyl compounds and fluorinated sulfones. cas.cn The development of new, safer, and more selective electrophilic fluorinating agents, particularly N-F reagents like Selectfluor, has also revolutionized the field, making the synthesis of fluorinated compounds more accessible. beilstein-journals.org
Emerging trends in fluoroalkene chemistry are focused on developing more efficient, sustainable, and catalytic synthetic methods. numberanalytics.com This includes the use of transition-metal catalysis and photoredox catalysis to achieve novel transformations and functionalizations of fluoroalkenes under mild conditions. chinesechemsoc.orgresearchgate.net There is a growing interest in reactions that can selectively functionalize the C-F bond itself, as well as methods for the asymmetric synthesis of chiral fluorinated molecules. chinesechemsoc.orgpurdue.edu
Research Scope and Academic Objectives Pertaining to this compound
The primary academic and research interest in this compound lies in its utility as a versatile synthetic intermediate or "synthon." Its bifunctional nature allows for a wide range of chemical transformations to build more complex fluorinated molecules that are otherwise difficult to access.
A key area of research involves using the compound as a precursor for generating valuable fluorinated functional groups. For example, it is used in fluoro-hydroxylation reactions to synthesize α-trifluoromethyl alcohols, including isotopically labeled versions for mechanistic studies or use in PET imaging. cas.cn The reaction involves the transformation of the =CF₂ group into a -CF₃ group while introducing a hydroxyl function. cas.cn
Another significant research application involves rearrangement reactions. For instance, derivatives of 2-chloro-3,3-difluoroprop-2-en-1-ol have been shown to undergo a novel researchgate.netresearchgate.net sigmatropic rearrangement when treated with methanesulfonyl chloride, yielding 2-chloro-1,1-difluoroprop-2-enyl methanesulfonates instead of the expected esters. researchgate.netresearchgate.net These rearranged products are themselves valuable intermediates for subsequent C-C bond-forming reactions. researchgate.netresearchgate.net The overarching objective of such research is to leverage the unique reactivity of this compound and its derivatives to develop concise and efficient synthetic routes to novel, high-value fluorinated compounds for potential use in medicinal chemistry and materials science.
Structure
3D Structure
Properties
CAS No. |
819-72-7 |
|---|---|
Molecular Formula |
C3H4F2O |
Molecular Weight |
94.06 g/mol |
IUPAC Name |
3,3-difluoroprop-2-en-1-ol |
InChI |
InChI=1S/C3H4F2O/c4-3(5)1-2-6/h1,6H,2H2 |
InChI Key |
GUWIZLFGIILDAL-UHFFFAOYSA-N |
Canonical SMILES |
C(C=C(F)F)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 Difluoroprop 2 En 1 Ol
Strategies for Carbon-Fluorine Bond Formation in Propene Systems
The direct introduction of fluorine into a propene system is a fundamental approach to constructing 3,3-difluoroprop-2-en-1-ol. This can be accomplished through several distinct chemical strategies.
Direct Fluorination Approaches (e.g., Electrophilic, Nucleophilic)
Direct fluorination methodologies involve the reaction of a suitable propenyl substrate with a fluorine source. Electrophilic fluorination is a common strategy, employing reagents that deliver a formal "F+" species to a nucleophilic substrate. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used for this purpose. nih.govresearchgate.net For instance, the electrophilic fluorination of allylic alcohols or their derivatives can lead to the formation of fluoroalkenes. researchgate.netorganic-chemistry.org In a conceptual approach, an appropriate propenol derivative could be subjected to an electrophilic fluorinating agent, potentially leading to the desired gem-difluoro product, although this may proceed through a step-wise mechanism and require management of regioselectivity.
Nucleophilic fluorination, conversely, utilizes a fluoride (B91410) source to displace a leaving group on the propylene (B89431) backbone. This approach would typically involve a substrate with a suitable leaving group at the C-3 position, which can be displaced by fluoride ions.
Halogen-Exchange Reactions
Halogen-exchange reactions, particularly the Swarts reaction, offer a classic and effective method for introducing fluorine into organic molecules. nih.govnih.gov This reaction typically involves the treatment of an organic halide with a metal fluoride, such as antimony trifluoride (SbF₃) or silver fluoride (AgF), to replace the halogen with fluorine. nih.gov In the context of synthesizing this compound, a plausible precursor would be a 3,3-dihaloprop-2-en-1-ol derivative, where the halogens are chlorine or bromine. The successive exchange of these halogens with fluorine would yield the target gem-difluoroallyl alcohol. A key intermediate in related syntheses is 3-bromo-3,3-difluoroprop-1-ene, which underscores the utility of halogenated precursors in this synthetic strategy. nih.gov
Table 1: Common Halogen-Exchange Reagents
| Reagent | Description |
| Antimony Trifluoride (SbF₃) | A common reagent in the Swarts reaction, often used with a catalyst like SbCl₅. |
| Silver Fluoride (AgF) | A milder fluorinating agent used for halogen exchange. |
| Mercury(II) Fluoride (HgF₂) | Another effective reagent for converting alkyl halides to alkyl fluorides. |
Defluorinative Approaches from Highly Fluorinated Precursors
Defluorination strategies involve the selective removal of fluorine atoms from a more highly fluorinated precursor. This approach can be advantageous when the starting materials are readily available. For the synthesis of this compound, a potential precursor could be a trifluorinated propanol (B110389) derivative. Selective defluorination could then yield the desired difluoroalkene. While specific examples for this exact transformation are not prevalent in readily available literature, the principle of reductive defluorination is a known synthetic tool.
Synthesis via Carbon-Carbon Bond Formation
An alternative synthetic paradigm involves the construction of the carbon skeleton of this compound using precursors that already contain the requisite difluoromethylene group.
Coupling Reactions Utilizing Fluoroalkene Precursors (e.g., Heck Reaction)
Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are powerful tools for C-C bond formation. researchgate.net In this context, a difluorinated alkene, such as 1,1-difluoroethylene, could serve as a key building block. A conceptual Heck-type reaction could involve the coupling of 1,1-difluoroethylene with a suitable one-carbon synthon that can be converted to a hydroxymethyl group. This approach would directly install the C-1 alcohol functionality onto the pre-existing gem-difluoroalkene unit.
Aldol-Type Condensations and Related Addition Reactions Leading to Fluorinated Alkenes
Aldol-type condensations provide a classic method for forming carbon-carbon bonds and introducing hydroxyl functionalities. A plausible route to this compound could involve the reaction of a difluoroacetaldehyde (B14019234) equivalent with a suitable one-carbon nucleophile. Subsequent dehydration of the resulting aldol (B89426) adduct would generate the double bond. The challenge in such an approach often lies in controlling the reactivity of the fluorinated aldehyde and achieving the desired regioselectivity in the condensation and subsequent elimination steps.
Olefination Reactions for Vinylic Systems
Olefination reactions provide a direct route to the carbon-carbon double bond in vinylic systems and are a primary strategy for synthesizing alkenes. libretexts.orgtcichemicals.com The most prominent among these are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, which can be adapted for the synthesis of this compound. wikipedia.orgwikipedia.orgcore.ac.uk
The general approach involves the reaction of a carbonyl compound with a phosphorus-stabilized carbanion. For the synthesis of a gem-difluoroalkene, a difluoromethyl phosphonium (B103445) ylide (for the Wittig reaction) or a difluoromethylphosphonate carbanion (for the HWE reaction) is required. These nucleophiles react with an aldehyde, in this case, formaldehyde (B43269) or a suitable equivalent, to form the desired C=CF₂ bond.
Wittig Reaction: The Wittig reaction utilizes a phosphonium ylide, which is typically prepared by reacting triphenylphosphine (B44618) with a difluoromethyl halide, followed by deprotonation with a strong base like n-butyllithium. masterorganicchemistry.com The resulting ylide then reacts with an aldehyde or ketone. libretexts.org A plausible route to this compound would involve a protected form of hydroxyacetaldehyde or formaldehyde itself, although the latter can be challenging due to its volatility and tendency to polymerize.
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide. wikipedia.orgorgsyn.org This method often provides better yields and easier purification, as the phosphate (B84403) byproduct is water-soluble. orgsyn.org The key reagent, a difluoromethylphosphonate ester, reacts with formaldehyde under basic conditions to yield the gem-difluoroalkene. The HWE reaction often favors the formation of (E)-alkenes, although stereoselectivity is not a factor for the terminal double bond in the target molecule. wikipedia.orgnih.gov
| Reaction | Phosphorus Reagent Type | Carbonyl Partner | Key Features |
| Wittig Reaction | Phosphonium Ylide (e.g., (Difluoromethyl)triphenylphosphonium halide) | Formaldehyde | Fixed double bond location; byproduct (triphenylphosphine oxide) can be difficult to remove. libretexts.orgmnstate.edu |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion (e.g., Diethyl difluoromethylphosphonate) | Formaldehyde | More nucleophilic reagent; water-soluble byproduct simplifies purification; generally favors E-alkenes. wikipedia.orgorgsyn.org |
Functional Group Interconversions Leading to the Vinylic Alcohol Moiety
Alternative synthetic pathways involve the formation of the vinylic alcohol moiety through the transformation of other functional groups. These methods often start with a precursor that already contains the difluoroalkene core.
A direct and common method for producing allylic alcohols is the selective reduction of the corresponding α,β-unsaturated aldehyde or ketone. In this context, the synthesis of this compound can be achieved by the reduction of 3,3-difluoroprop-2-enal (also known as difluoroacrolein).
Standard reducing agents can be employed for this transformation. The choice of reagent is crucial to ensure the selective reduction of the aldehyde functionality without affecting the carbon-carbon double bond.
| Reducing Agent | Typical Conditions | Selectivity |
| Sodium borohydride (B1222165) (NaBH₄) | Methanol or Ethanol, 0 °C to room temperature | Highly selective for aldehydes and ketones over other functional groups. |
| Lithium aluminium hydride (LiAlH₄) | Diethyl ether or THF, low temperature | Powerful reducing agent; less selective than NaBH₄, but effective. |
| Diisobutylaluminium hydride (DIBAL-H) | Toluene or Hexane, low temperature (-78 °C) | Can selectively reduce esters and aldehydes. |
A related precursor, difluoroacetaldehyde ethyl hemiacetal, can be used in Friedel-Crafts type reactions, indicating the accessibility of C2-fluorinated carbonyl compounds for further transformations like reduction. mdpi.com
Protecting the hydroxyl group of an alcohol as an ether or ester is a common strategy in multi-step synthesis to prevent unwanted reactions. The final step in such a synthetic sequence is the deprotection to reveal the alcohol. This approach is applicable to the synthesis of this compound, where a protected version is synthesized first, followed by hydrolysis.
Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS)) and esters (e.g., acetate). libretexts.orguwindsor.ca For instance, the synthesis could proceed via 3,3-difluoroprop-2-en-1-yl acetate, which is then hydrolyzed under acidic or basic conditions to yield the target alcohol. The analogous compound, 3,3,3-trifluoroprop-1-en-2-yl acetate, is a known building block in pharmaceutical research. cphi-online.com
| Protecting Group | Deprotection Reagent | Typical Conditions |
| Silyl Ethers (e.g., TBDMS) | Tetrabutylammonium fluoride (TBAF) | THF, room temperature. gelest.comresearchgate.net |
| Silyl Ethers (e.g., TBDMS) | Acid (e.g., HCl, Acetic Acid) | Aqueous solvent, mild conditions. organic-chemistry.org |
| Acetate Esters | Base (e.g., NaOH, K₂CO₃) | Methanol/Water, room temperature. |
| Acetate Esters | Acid (e.g., H₂SO₄) | Methanol/Water, heating. |
The elimination of water from a diol can lead to the formation of an unsaturated alcohol. For the synthesis of this compound, a potential precursor would be 3,3-difluoropropane-1,2-diol. Dehydration is typically promoted by acid catalysis and heat. However, controlling the regioselectivity of the elimination and avoiding rearrangements can be challenging. This method is analogous to the Paal-Knorr furan (B31954) synthesis, where cyclodehydration of a 1,4-dicarbonyl compound occurs, suggesting that dehydration of a suitably activated diol is a plausible transformation. mdpi.com The specific conditions would need to be optimized to favor the formation of the desired allylic alcohol over other potential products.
Stereoselective and Enantioselective Synthesis of this compound
Stereoselectivity in alkene synthesis often refers to the control of E/Z isomerism. studymind.co.ukyoutube.com E/Z isomerism arises from the restricted rotation around a double bond when each carbon of the double bond is attached to two different groups. studymind.co.uk In the case of this compound (HO-CH₂-CH=CF₂), one of the vinylic carbons (C3) is bonded to two identical fluorine atoms. Therefore, E/Z isomerism is not possible for this molecule.
While the target molecule itself is achiral, the principles of asymmetric synthesis could be applied to create chiral derivatives or to use a chiral version of this synthon in more complex structures. nih.govnih.gov Asymmetric synthesis of fluorinated compounds is a significant area of research, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of reactions. nih.gov For example, an enantioselective reduction of a prochiral ketone precursor could theoretically lead to a chiral fluorinated alcohol. However, for the specific achiral target this compound, enantioselectivity is not a factor in its direct synthesis.
Comparative Analysis of Synthetic Routes: Yields, Selectivity, Practicality, and Scalability
The choice of a synthetic route for this compound depends on factors such as starting material availability, desired purity, and the scale of the synthesis. Each methodology presents a unique set of advantages and disadvantages.
| Synthetic Route | Typical Yields | Selectivity | Practicality & Scalability |
| Olefination (HWE) | Moderate to High | Not applicable (terminal alkene). Generally favors E-isomers in other cases. wikipedia.org | Good. Reagents are often commercially available. Purification is simplified by the water-soluble phosphate byproduct. Scalability can be good. rsc.orgresearchgate.netnih.gov |
| Reduction of Carbonyl | High | High selectivity for 1,2-reduction can be achieved with appropriate reagents (e.g., NaBH₄). | Excellent. This is a common and well-understood transformation. Starting materials (fluorinated aldehydes) may require specific synthesis. |
| Hydrolysis of Esters/Ethers | Very High | Not applicable. | Excellent for the final deprotection step. Overall practicality depends on the synthesis of the protected precursor. |
| Dehydration of Diols | Variable | May produce mixtures of products; regioselectivity can be an issue. | Potentially challenging. Conditions can be harsh, and side reactions are common, which may complicate purification and limit scalability. |
Chemical Reactivity and Transformation Pathways of 3,3 Difluoroprop 2 En 1 Ol
Reactions Involving the Hydroxyl Group
The hydroxyl group in 3,3-difluoroprop-2-en-1-ol is a key site for various chemical transformations, including oxidation, etherification, esterification, and nucleophilic substitution.
The oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde, 3,3-difluoroprop-2-enal, or the carboxylic acid, 3,3-difluoroacrylic acid, depending on the choice of oxidizing agent and reaction conditions.
Common oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) are effective for the selective oxidation of primary alcohols to aldehydes. masterorganicchemistry.comwikipedia.orglibretexts.org The reaction with PCC typically involves the formation of a chromate (B82759) ester intermediate, followed by an elimination reaction to produce the aldehyde. masterorganicchemistry.comlibretexts.org The mechanism is sensitive to the presence of water, which can lead to the formation of a hydrate (B1144303) from the aldehyde, susceptible to further oxidation to the carboxylic acid. masterorganicchemistry.comlibretexts.org
For the conversion to the carboxylic acid, stronger oxidizing agents are employed. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, provides a mild and efficient method for oxidizing primary alcohols to aldehydes without over-oxidation to carboxylic acids. organic-chemistry.orgwikipedia.orgchemistryhall.com The mechanism proceeds through the formation of an alkoxysulfonium ion, which then undergoes base-induced elimination to yield the aldehyde. wikipedia.org
Table 1: Oxidation Reactions of this compound
| Oxidizing Agent | Product | Reaction Conditions |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | 3,3-Difluoroprop-2-enal | Anhydrous Dichloromethane |
| Swern Oxidation (DMSO, Oxalyl Chloride, Triethylamine) | 3,3-Difluoroprop-2-enal | Low Temperature (-78 °C) |
The hydroxyl group of this compound can readily undergo etherification and esterification reactions. Ether synthesis can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Esterification is typically carried out by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640), often in the presence of an acid catalyst. These reactions are fundamental in modifying the properties of the parent alcohol and introducing new functional groups.
The allylic nature of the hydroxyl group in this compound makes it susceptible to nucleophilic substitution reactions. Under certain conditions, particularly with activated alcohols, substitution by a nucleophile can compete with or replace oxidation. acs.org For instance, treatment with excess Moffatt-Swern reagent can lead to the formation of allylic halides. acs.org The mechanism can involve the formation of a carbocation intermediate after activation of the alcohol, followed by the addition of a halide ion. acs.org
Reactions Involving the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is a site of unsaturation, making it reactive towards addition reactions.
The double bond can undergo electrophilic addition with various reagents. For example, the addition of halogens (e.g., Br₂, Cl₂) would lead to the formation of dihalogenated propanols. Hydrohalogenation with agents like HBr or HCl would also result in the addition across the double bond, with the regioselectivity being influenced by the electronic effects of the fluorine atoms.
Radical addition reactions to the double bond of this compound can also occur. The regioselectivity of these reactions is determined by the stability of the resulting radical intermediates. The fluorine atoms significantly influence the electron distribution in the double bond and, consequently, the preferred site of radical attack.
Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)
The electron-withdrawing nature of the two fluorine atoms on the terminal carbon of the double bond makes this compound an electron-deficient alkene. This electronic property suggests its potential utility as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions.
Diels-Alder Reactions: In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. masterorganicchemistry.comlibretexts.org The gem-difluoroalkene moiety in this compound would be expected to react readily with electron-rich dienes to form six-membered rings. The stereochemistry of the resulting cycloadduct would be influenced by the substitution pattern of the diene and the reaction conditions.
1,3-Dipolar Cycloadditions: This class of reactions involves the addition of a 1,3-dipole to a dipolarophile to form a five-membered heterocyclic ring. wikipedia.org Gem-difluoroalkenes have been shown to participate in [3+2] dipolar cycloadditions. For instance, they can react with organic azides in the presence of morpholine (B109124) to yield fully substituted 1,2,3-triazoles. nih.govresearchgate.net In such reactions, the regioselectivity is often controlled by the initial nucleophilic attack on the gem-difluoroalkene. nih.gov It is also known that gem-difluorocyclopropenes can undergo [3+2] cycloaddition reactions with azomethine ylides to produce fluorinated 3-azabicyclo[3.1.0]hexanes. nih.gov
Table 1: Predicted Cycloaddition Reactivity of this compound
| Reaction Type | Expected Reactivity | Potential Products |
| Diels-Alder | Acts as a dienophile with electron-rich dienes | Substituted cyclohexene (B86901) derivatives |
| 1,3-Dipolar Cycloaddition | Acts as a dipolarophile with various 1,3-dipoles | Five-membered heterocyclic compounds |
Polymerization Studies
While specific polymerization studies of this compound are not readily found, the polymerization of other fluorinated monomers is well-documented. Fluoro-olefins can undergo polymerization to produce fluoropolymers with a variety of properties. The polymerization of fluoromonomers can be carried out in non-aqueous media such as liquid or supercritical carbon dioxide.
Reactions Involving the Geminal Difluoromethylene Group
The geminal difluoromethylene group significantly influences the reactivity of the adjacent double bond, making it susceptible to nucleophilic attack and enabling C-F bond activation.
Nucleophilic Additions/Substitutions Adjacent to Fluorine
Due to the strong electron-withdrawing inductive effect of the two fluorine atoms, the carbon atom of the CF2 group in gem-difluoroalkenes is electrophilic and susceptible to nucleophilic attack. nih.govnih.gov However, the resulting β-difluoro anion intermediate is often unstable and can undergo β-fluoride elimination to yield monofluoroalkenes. nih.gov
Strategies have been developed to achieve fluorine-retentive hydrofunctionalization. For example, carboxylic acids can act as nucleophiles and add regioselectively to gem-difluoroacrylates under thermal conditions without the need for catalysts. nih.gov Organocatalytic methods have also been employed for the nucleophilic substitution of gem-difluoroalkenes with ketene (B1206846) silyl (B83357) acetals to produce monofluoroalkenes with high Z-selectivity. organic-chemistry.org Furthermore, photoredox-initiated oxo-azolation of gem-difluoroalkenes provides access to azolated difluoroacetonarenes. rsc.org
C-F Bond Activation and Functionalization (e.g., Cross-Coupling Reactions)
The activation and functionalization of the strong carbon-fluorine bond is a challenging but important transformation in organic synthesis. nih.gov In gem-difluoroalkenes, one of the C-F bonds can be selectively activated and functionalized, often with the aid of transition metal catalysts. nih.govrsc.orgacs.org This approach is a key strategy for the synthesis of monofluoroalkenes, which are valuable in medicinal chemistry. nih.gov
Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. For instance, the Hiyama cross-coupling of gem-difluoroalkenes with organosilicon reagents provides a route to monofluoroalkenes. organic-chemistry.orgacs.orgnih.govthieme-connect.com This reaction can introduce a wide range of functional groups, including alkyl and aryl moieties. organic-chemistry.orgnih.gov The stereochemical outcome of these reactions can often be controlled by the choice of catalyst and reaction conditions, allowing for the stereodivergent synthesis of both E and Z monofluoroalkene isomers. nih.govacs.org Nickel-catalyzed cross-electrophile coupling reactions have also been developed for the synthesis of gem-difluorovinyl arenes. researchgate.net
Table 2: Examples of C-F Bond Functionalization in gem-Difluoroalkene Analogs
| Reaction Type | Catalyst/Reagents | Product Type | Reference |
| Hiyama Cross-Coupling | Pd(0) catalyst, organosilicon reagents | Monofluoroalkenes | organic-chemistry.orgnih.gov |
| Stereodivergent Cross-Coupling | Pd(II) or Pd(0) catalyst, boronic acids | (E)- or (Z)-Monofluoroalkenes | nih.gov |
| Cross-Electrophile Coupling | Nickel catalyst | gem-Difluorovinyl arenes | researchgate.net |
Rearrangement Reactions
Allylic Rearrangements
The allylic alcohol functionality in this compound suggests the possibility of undergoing allylic rearrangements. While specific examples for this exact molecule are not available, rearrangements of other fluorinated allylic alcohols are known. For instance, the Overman rearrangement of secondary 2-fluoroallylic alcohols has been used to synthesize fluorinated primary allylic amines. thieme-connect.com It was noted that the presence of a vinylic fluorine atom can significantly slow down the reaction rate. thieme-connect.com Another relevant transformation is the Claisen rearrangement of fluorinated allylic alcohols, which provides a pathway to highly functionalized amino alcohol derivatives. rsc.orgrsc.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of 3,3-difluoroprop-2-en-1-ol, offering precise information about the hydrogen, fluorine, and carbon atoms within the molecule.
The ¹H NMR spectrum of this compound provides key insights into the proton environments. The methylene (B1212753) protons (CH₂) adjacent to the hydroxyl group typically appear as a doublet of doublets of doublets, a complexity arising from coupling to the vinylic proton and the two geminal fluorine atoms. The vinylic proton (CH) also presents as a complex multiplet due to its coupling with the methylene protons and the geminal fluorine atoms. The hydroxyl proton (OH) signal is often observed as a broad singlet, though its chemical shift and multiplicity can be influenced by solvent, concentration, and temperature.
CH₂ (Methylene Protons): The chemical shift for these protons is typically observed around δ 4.1-4.3 ppm. The coupling constants are crucial for structural assignment. The geminal coupling to the vinylic proton (³JHH) is in the range of 5-7 Hz. The coupling to the fluorine atoms across three bonds (³JHF) results in further splitting.
CH (Vinylic Proton): This proton resonates further downfield, generally between δ 5.0 and 6.0 ppm, due to the deshielding effect of the double bond and the electronegative fluorine atoms. It exhibits coupling to the methylene protons (³JHH) and to the two geminal fluorine atoms (²JHF).
OH (Hydroxyl Proton): The chemical shift of the hydroxyl proton is variable but can often be found around δ 2.0-3.0 ppm.
Table 1: ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| CH₂ | ~4.2 | ddt | ³JHH ≈ 5-7, ³JHF |
| CH | ~5.5 | m | ³JHH, ²JHF |
| OH | Variable | br s | - |
dt = doublet of triplets, m = multiplet, br s = broad singlet
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, the two fluorine atoms are chemically equivalent and thus give rise to a single signal. This signal, however, is split into a doublet of triplets due to coupling with the vinylic proton (²JFH) and the two methylene protons (³JFH). The chemical shift is typically observed in the range of -90 to -110 ppm relative to a standard such as CFCl₃.
Table 2: ¹⁹F NMR Data for this compound
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| CF₂ | ~-100 | dt | ²JFH, ³JFH |
dt = doublet of triplets
The ¹³C NMR spectrum reveals three distinct carbon signals corresponding to the three carbon atoms in this compound. The carbon atom bonded to the two fluorine atoms (CF₂) exhibits a triplet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (around 250-300 Hz). The vinylic carbon (CH) and the methylene carbon (CH₂) also show splitting due to two-bond (²JCF) and three-bond (³JCF) carbon-fluorine couplings, respectively, though these are smaller in magnitude.
Table 3: ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| CF₂ | ~150-160 | t | ¹JCF ≈ 280 |
| CH | ~90-100 | t | ²JCF ≈ 20 |
| CH₂ | ~60-70 | t | ³JCF ≈ 5 |
t = triplet
Two-dimensional NMR experiments provide a more comprehensive picture of the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the methylene (CH₂) and vinylic (CH) protons, confirming their scalar coupling and connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between the CH₂ protons and the CH₂ carbon, and between the CH proton and the CH carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds). For this compound, key correlations would be observed between the methylene protons and the vinylic carbon, as well as the CF₂ carbon. Correlations between the vinylic proton and the CF₂ and CH₂ carbons would also be expected.
Infrared (IR) Spectroscopy: Comprehensive Vibrational Mode Assignments and Functional Group Characterization
The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its functional groups.
O-H Stretch: A broad and strong absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl group's stretching vibration, broadened by hydrogen bonding.
C-H Stretch: Absorptions for the sp² C-H stretch of the vinylic group appear just above 3000 cm⁻¹, while the sp³ C-H stretch of the methylene group is found just below 3000 cm⁻¹.
C=C Stretch: The carbon-carbon double bond stretch gives rise to a medium intensity band in the region of 1650-1700 cm⁻¹.
C-F Stretch: Strong and characteristic absorption bands for the C-F stretching vibrations are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
C-O Stretch: The stretching vibration of the carbon-oxygen single bond is usually found in the 1000-1200 cm⁻¹ region.
Table 4: IR Absorption Data for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H | Stretch | 3200-3600 | Strong, Broad |
| C-H (sp²) | Stretch | >3000 | Medium |
| C-H (sp³) | Stretch | <3000 | Medium |
| C=C | Stretch | 1650-1700 | Medium |
| C-F | Stretch | 1000-1300 | Strong |
| C-O | Stretch | 1000-1200 | Medium |
Mass Spectrometry: Fragmentation Pathways and High-Resolution Mass Analysis for Structural Confirmation
Mass spectrometry provides information about the molecular weight and elemental composition of this compound, as well as its fragmentation pattern upon ionization.
Molecular Ion Peak (M⁺): The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (C₃H₄F₂O), which is approximately 94.06 g/mol .
Fragmentation: Common fragmentation pathways would likely involve the loss of small, stable molecules or radicals. For instance, loss of a hydroxyl radical (•OH) would result in a fragment at [M-17]⁺. Loss of a water molecule (H₂O) could lead to a fragment at [M-18]⁺. Cleavage of the C-C bond adjacent to the oxygen could result in the loss of a CH₂OH group, giving a fragment ion [C₂HF₂]⁺.
High-Resolution Mass Spectrometry (HRMS): HRMS allows for the precise determination of the molecular formula by measuring the m/z value to several decimal places. This can definitively confirm the elemental composition of the molecular ion and its fragments, distinguishing it from other compounds with the same nominal mass.
X-ray Crystallography (if suitable crystalline derivatives or co-crystals exist)
As of the latest available scientific literature, a crystal structure of this compound has not been reported. The compound exists as a liquid at room temperature, which precludes direct analysis by single-crystal X-ray diffraction. The primary challenge lies in obtaining a single crystal of sufficient size and quality. For small, relatively simple, and flexible molecules like this compound, crystallization can be a significant hurdle due to weak intermolecular interactions, which may not be sufficient to form a stable and well-ordered crystal lattice.
To overcome this, the formation of a suitable crystalline derivative is a common strategy. This involves reacting the alcohol with a compound that will induce crystallization. For instance, derivatization with a rigid, chromophoric group such as a substituted benzoic acid or a phthalimide (B116566) can introduce stronger intermolecular interactions (e.g., π-π stacking, hydrogen bonding) that facilitate the growth of high-quality crystals. For example, the reaction with phthalic anhydride (B1165640) would yield 2-(3,3-difluoroprop-2-en-1-yl)isoindoline-1,3-dione, a derivative with a higher propensity for crystallization.
Should a suitable crystalline derivative be prepared, X-ray diffraction analysis would provide invaluable data. The key parameters obtained from such an analysis are presented in the hypothetical data table below, which illustrates the type of information that would be generated.
Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.542 |
| b (Å) | 12.123 |
| c (Å) | 9.785 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 975.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.450 |
In the absence of an experimental crystal structure for this compound or its derivatives, computational modeling, such as Density Functional Theory (DFT), can be employed to predict its gas-phase geometry and conformational preferences. These theoretical models can provide insights into the likely bond lengths and angles.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Variants
While this compound itself is achiral, the introduction of a stereocenter would give rise to chiral variants. For instance, the synthesis of a chiral version could be achieved through asymmetric synthesis, potentially leading to (R)- or (S)-3,3-difluoroprop-2-en-1-ol if a substituent were introduced at a suitable position to create a chiral center. For such chiral molecules, chiroptical spectroscopy becomes a critical tool for determining the absolute configuration.
Electronic Circular Dichroism (ECD) is a form of spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov An ECD spectrum is a plot of this difference in absorption (Δε) against wavelength and is characterized by positive or negative peaks, known as Cotton effects. The sign and intensity of these Cotton effects are highly sensitive to the three-dimensional arrangement of atoms around the chromophore.
For a chiral derivative of this compound, the C=C double bond and the fluorine atoms would constitute the primary chromophore. The ECD spectrum would be unique for each enantiomer, with one enantiomer exhibiting a spectrum that is a mirror image of the other. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations (typically using time-dependent density functional theory, or TD-DFT), the absolute configuration of the chiral center can be unambiguously assigned. researchgate.netuniupo.it
The process involves:
Conformational Analysis: Identifying all low-energy conformers of the chiral molecule.
ECD Calculation: Calculating the theoretical ECD spectrum for each conformer.
Boltzmann Averaging: Generating a weighted average spectrum based on the relative populations of the conformers.
Comparison: Matching the calculated spectrum with the experimental one to assign the absolute configuration.
The introduction of fluorine atoms can significantly influence the chiroptical properties of a molecule. nih.gov While there are no published ECD studies on chiral this compound, the principles can be illustrated with a hypothetical data table for a chiral fluorinated allylic alcohol.
Hypothetical Electronic Circular Dichroism Data for a Chiral Fluorinated Allylic Alcohol
| Wavelength (nm) | Δε (L·mol⁻¹·cm⁻¹) |
|---|---|
| 210 | +5.2 |
| 235 | -2.8 |
This powerful combination of experimental ECD and theoretical calculations provides a non-destructive method for stereochemical elucidation, which is particularly valuable when obtaining suitable crystals for X-ray crystallography is not feasible.
Theoretical and Computational Chemistry Studies of 3,3 Difluoroprop 2 En 1 Ol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. wikipedia.orgmdpi.com These calculations can predict a wide range of molecular attributes, from bond lengths and angles to spectroscopic properties and reactivity, by modeling the electronic wavefunction. rsc.org
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wuxibiology.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. wuxibiology.comkg.ac.rs
The energy of the HOMO is related to the ionization potential, indicating the molecule's ability to donate electrons. The energy of the LUMO is related to the electron affinity, showing its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. researchgate.netejosat.com.tr A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.
For 3,3-difluoroprop-2-en-1-ol, the HOMO is expected to be localized primarily on the C=C double bond and the oxygen atom, which are the most electron-rich regions. The LUMO is likely to be an antibonding π* orbital associated with the C=C double bond, influenced by the electron-withdrawing fluorine atoms. A theoretical study would calculate the precise energies of these orbitals.
Table 1: Illustrative Frontier Orbital Data This table presents representative data that would be obtained from a quantum chemical calculation for illustrative purposes. Specific values for this compound require dedicated computational analysis.
| Parameter | Energy (eV) | Description |
| EHOMO | -7.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.8 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 6.7 | Indicates chemical stability and reactivity |
The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. libretexts.orguni-muenchen.de An MEP map plots the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactivity towards charged species. uni-muenchen.de
Typically, a color spectrum is used where red indicates regions of most negative electrostatic potential (electron-rich, attractive to electrophiles), and blue represents areas of most positive electrostatic potential (electron-poor, attractive to nucleophiles). libretexts.orguni-muenchen.de Intermediate potentials are shown in shades of orange, yellow, and green.
In this compound, MEP calculations would likely show:
Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen and fluorine atoms, which pull electron density towards themselves. These sites are susceptible to electrophilic attack.
Positive Potential (Blue): Located on the hydrogen atom of the hydroxyl group, making it acidic and a potential hydrogen bond donor. The hydrogen atoms on the carbon chain would also exhibit a lesser degree of positive potential.
Understanding the MEP is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and the initial sites of reaction. proteopedia.orgscispace.com
Natural Bond Orbital (NBO) analysis is a computational method that transforms the calculated wavefunction into localized orbitals corresponding to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.org This analysis provides a detailed picture of the Lewis structure of a molecule and quantifies delocalization effects through donor-acceptor interactions. wikipedia.orgfaccts.de
The key output of NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which evaluates the stabilization energy (E(2)) associated with electron delocalization from an occupied NBO (donor) to an unoccupied NBO (acceptor). A higher E(2) value indicates a stronger interaction.
For this compound, important interactions would include:
Delocalization of electron density from the oxygen lone pairs (LP(O)) to the antibonding C-C and C-H orbitals.
Hyperconjugative effects involving the π orbital of the C=C bond interacting with adjacent σ* orbitals.
Interactions involving the fluorine lone pairs and adjacent antibonding orbitals.
Table 2: Illustrative NBO Second-Order Perturbation Analysis This table shows examples of donor-acceptor interactions and their stabilization energies as would be determined by NBO analysis. Specific values require dedicated computational study.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (O1) | σ* (C2-C3) | 1.5 | Lone Pair → Antibond σ |
| π (C1=C2) | σ* (C2-H) | 3.2 | π Bond → Antibond σ |
| LP (F4) | σ* (C1-C2) | 0.8 | Lone Pair → Antibond σ |
Conformational Analysis and Energy Minima Determination
Conformational analysis is the study of the different three-dimensional arrangements (conformations) of a molecule that arise from rotation around single bonds, and their relative stabilities. chemistrysteps.comlibretexts.org
To identify the most stable conformations (energy minima) and the energy barriers between them (transition states), a Potential Energy Surface (PES) scan is performed. uni-muenchen.demuni.cz This involves systematically varying specific geometric parameters, typically dihedral angles, and calculating the energy at each step while optimizing the rest of the geometry. gaussian.comreadthedocs.io
For this compound, the key rotatable bonds are the C2-C3 single bond and the C3-O bond. A relaxed PES scan would involve rotating the H-O-C3-C2 and O-C3-C2=C1 dihedral angles to map out the energy landscape. The resulting plot of energy versus dihedral angle would reveal the lowest energy conformers. It is expected that conformers that minimize steric hindrance between the bulky -CF2 group and the -CH2OH group will be the most stable.
The conformational preferences of a molecule can be significantly influenced by its environment, particularly the solvent. soton.ac.uk Computational models can simulate these effects using implicit continuum solvation models or explicit solvent molecules.
Spectroscopic Property Prediction and Validation
Computational methods allow for the a priori prediction of spectroscopic data, which can aid in the identification and characterization of molecules. By solving the fundamental equations of quantum mechanics, properties that govern spectral transitions can be calculated with increasing accuracy.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Theoretical calculations can predict NMR chemical shifts (δ) and spin-spin coupling constants (J), providing a direct link between a proposed structure and its experimental spectrum. The prediction of chemical shifts begins with the calculation of the nuclear shielding tensor (σ), a second-order property that describes the shielding of a nucleus from an external magnetic field by the surrounding electron density.
The standard computational approach involves optimizing the molecular geometry and then performing a subsequent NMR calculation, often using Density Functional Theory (DFT) with a functional like B3LYP or TPSSh and specialized basis sets such as the polarization-consistent (pcSseg-n) series. arxiv.orgscm.com The Gauge-Including Atomic Orbital (GIAO) method is widely employed to ensure that the calculated shieldings are independent of the origin of the coordinate system. imist.ma
The absolute shielding tensor (σ_calc) is then converted to a relative chemical shift (δ_calc) by comparing it to the calculated shielding of a reference compound, typically tetramethylsilane (B1202638) (TMS), using the following relation: faccts.de
δ_calc = σ_ref - σ_calc
For this compound, calculations would provide shielding constants for each unique hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nucleus. An illustrative table of what such predicted chemical shifts might look like is presented below.
Illustrative Computed NMR Data for this compound This data is representative and intended for illustrative purposes.
| Atom | Position | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| ¹H | H-1 (on C1) | ~ 4.2 | ³J(H1-H2) ≈ 5.5 Hz |
| ¹H | H-2 (on C2) | ~ 5.9 | ³J(H2-F) ≈ 10-15 Hz (trans), 3-5 Hz (cis) |
| ¹H | H on OH | Variable (depends on solvent/concentration) | |
| ¹³C | C1 (-CH₂OH) | ~ 60 | ²J(C1-F) ≈ 20-25 Hz |
| ¹³C | C2 (=CH-) | ~ 115 | ²J(C2-F) ≈ 15-20 Hz |
| ¹³C | C3 (=CF₂) | ~ 155 | ¹J(C3-F) ≈ 280-300 Hz |
| ¹⁹F | F on C3 | ~ -90 | ³J(F-H2) ≈ 10-15 Hz (trans), 3-5 Hz (cis) |
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. Computational chemistry can predict the vibrational frequencies and their corresponding IR intensities and Raman activities.
The process begins with a geometry optimization to find the minimum energy structure of the molecule. physchemres.org Following this, a frequency calculation is performed at the same level of theory. This calculation computes the second derivatives of the energy with respect to atomic positions, which make up the Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the normal modes (the collective motions of the atoms for each frequency). readthedocs.io A true minimum energy structure will have no imaginary frequencies. readthedocs.io
DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are commonly used for these calculations. physchemres.org The computed frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96-0.98 for B3LYP) to improve agreement with experimental spectra. physchemres.org
Illustrative Predicted Vibrational Frequencies for this compound This data is representative and intended for illustrative purposes.
| Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Mode Assignment |
|---|---|---|---|
| ~3450 | Strong | Weak | O-H stretch |
| ~3050 | Medium | Medium | C-H stretch (vinylic) |
| ~2950 | Medium | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | Strong | C=C stretch |
| ~1350 | Very Strong | Weak | C-F stretch (asymmetric) |
| ~1150 | Very Strong | Medium | C-F stretch (symmetric) |
| ~1050 | Strong | Weak | C-O stretch |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a critical tool for mapping the intricate pathways of chemical reactions. It allows for the characterization of transient species like transition states and the exploration of the full reaction energy landscape, providing a level of detail that is often inaccessible experimentally.
A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). A transition state is defined computationally as a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.
Locating a TS structure is a key step in modeling a reaction. Once found, a frequency calculation must be performed to validate it. A true transition state is characterized by having exactly one imaginary vibrational frequency, where the associated atomic motion corresponds to the transformation from reactants to products. readthedocs.iouni-muenchen.de
The activation energy (Ea or ΔG‡) of the reaction is then calculated as the difference in energy between the transition state and the initial reactants. This value is fundamentally important as it governs the reaction rate.
For example, in a hypothetical oxidation of this compound to its corresponding aldehyde, computational methods would be used to locate the transition state for the hydrogen abstraction step, confirm it via frequency analysis, and calculate the activation barrier for this transformation.
After a transition state has been successfully located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. uni-muenchen.degaussian.com The IRC is the minimum energy reaction pathway, in mass-weighted coordinates, that connects the transition state to the corresponding reactants and products. uni-muenchen.de
An IRC calculation starts at the transition state geometry and follows the path of steepest descent downhill on the potential energy surface in both the forward and reverse directions. gaussian.comfaccts.de The successful completion of an IRC calculation, showing a smooth energy profile from the reactant complex, through the transition state, and down to the product complex, provides definitive confirmation that the identified transition state correctly links the intended species. researchgate.netresearchgate.net The resulting IRC plot, which graphs energy versus the reaction coordinate, is a powerful visualization of the reaction's energy profile.
Many important organic transformations rely on catalysts. Computational chemistry is instrumental in unraveling the mechanisms of complex catalytic cycles. For a hypothetical metal-catalyzed reaction involving this compound, such as a cross-coupling or etherification, computational modeling can map out the entire catalytic pathway.
The analysis involves several key steps:
Identification of Intermediates: All plausible intermediates in the proposed cycle (e.g., oxidative addition products, transmetalation species, reductive elimination precursors) are identified.
Geometry Optimization: The molecular structure of each intermediate and each transition state connecting them is optimized.
Energy Calculation: The Gibbs free energy of each stationary point (intermediate and transition state) is calculated. This allows for the construction of a complete energy profile for the catalytic cycle. acs.org
For instance, in a palladium-catalyzed process, DFT calculations could be used to evaluate the energetics of oxidative addition of an aryl halide to a Pd(0) complex, subsequent coordination of the deprotonated this compound, and the final reductive elimination step to form the product and regenerate the Pd(0) catalyst. Such an analysis provides deep mechanistic insight and can guide the development of more efficient catalysts. snnu.edu.cnscispace.com
Influence of Fluorine on Reactivity and Selectivity: A Computational Perspective
Theoretical and computational chemistry studies provide significant insights into the role of fluorine atoms in modulating the reactivity and selectivity of this compound. The presence of two fluorine atoms on the terminal carbon of the double bond introduces profound electronic effects that distinguish its chemical behavior from its non-fluorinated counterpart, propen-1-ol.
The geminal difluoro substitution makes the double bond electron-deficient, particularly at the C3 position. This electronic feature is a focal point in understanding the molecule's reactivity. Computational studies on similar gem-difluoroalkenes have shown that this electron deficiency governs the regioselectivity of many reactions. researchgate.netrsc.org
One of the key aspects elucidated by computational analysis is the influence of fluorine on the stability of reaction intermediates. In reactions involving the formation of an anionic intermediate at the C2 position, the adjacent CF2 group exerts a destabilizing "negative fluorine effect" through orbital interactions, which can hinder such pathways. chinesechemsoc.org
Furthermore, density functional theory (DFT) investigations on related fluorinated systems have revealed that fluorine substituents can activate adjacent C–C bonds. This is attributed to an antiphase orbital interaction that facilitates bond cleavage. chinesechemsoc.orgchinesechemsoc.org In the context of this compound, this suggests that reactions involving the cleavage of the C2-C3 bond may be influenced by the fluorine atoms.
The influence of fluorine extends to the frontier molecular orbitals (HOMO and LUMO) of the molecule. Computational studies on fluorinated allylic systems have shown that the electron-withdrawing nature of fluorine, combined with p-π conjugation, can reduce the HOMO-LUMO gap. rsc.org This reduction in the energy gap can enhance the reactivity of the molecule in certain cycloaddition and pericyclic reactions.
A summary of the computationally predicted effects of fluorine on the reactivity of the gem-difluoroalkene moiety is presented in the table below.
| Molecular Feature | Influence of Geminal Fluorine Atoms | Predicted Impact on Reactivity of this compound |
| C=C Double Bond | Strong polarization, with C3 being electron-deficient. | Susceptible to nucleophilic attack at the C3 position. |
| Adjacent C-C Bond | Potential for activation via antiphase orbital interactions. chinesechemsoc.orgchinesechemsoc.org | May facilitate reactions involving C2-C3 bond cleavage. |
| Anionic Intermediates | Destabilization of a carbanion at the C2 position ("negative fluorine effect"). chinesechemsoc.org | Reactions proceeding through a C2 carbanion may be disfavored. |
| Frontier Orbitals | Reduction of the HOMO-LUMO energy gap. rsc.org | Enhanced reactivity in certain pericyclic and cycloaddition reactions. |
| β-Fluoride Elimination | A common decomposition pathway for anionic and organometallic intermediates. rsc.orgresearchgate.net | May lead to the formation of monofluorinated products in certain reactions. |
Computational studies have also provided quantitative data on the energetics of reactions involving fluorinated alkenes. For example, in studies of Julia-Kocienski intermediates, the presence of a fluorine substituent was found to facilitate C-C bond cleavage, with a calculated relative orbital energy difference of 0.47 eV (10.8 kcal/mol) compared to a hydrogen substituent. chinesechemsoc.org While this is not specific to this compound, it provides a quantitative illustration of the electronic influence of fluorine.
Applications and Advanced Material Science Contexts
Role as a Synthetic Intermediate in Complex Molecule Synthesis
3,3-Difluoroprop-2-en-1-ol serves as a key starting material or intermediate for synthesizing a diverse array of more complex molecules. The gem-difluoroallyl group is a valuable synthon that can be incorporated into various molecular scaffolds to introduce fluorine, which can modulate the biological and physical properties of the final compound.
The carbon-carbon double bond in this compound and its derivatives can participate in cycloaddition reactions, a cornerstone for the stereocontrolled synthesis of five- and six-membered heterocyclic rings. mdpi.comwikipedia.org The electron-withdrawing nature of the two fluorine atoms makes the alkene an electron-deficient dipolarophile or dienophile, suitable for reactions with electron-rich partners. mdpi.com
Detailed research findings include:
[2+2+2] Cycloadditions: A derivative of this compound, a 1,6-enyne containing the gem-difluoroallyl moiety, undergoes an intramolecular ruthenium-catalyzed [2+2+2] co-cyclization to yield a complex N,O-fused tricyclic heterocycle. nih.gov
[3+2] Cycloadditions: While general for gem-difluoroalkenes, [3+2] dipolar cycloadditions with nitrile oxides or azides offer a pathway to fluorinated five-membered heterocycles like isoxazolines and triazoles, respectively. mdpi.comwikipedia.orgresearchgate.netbeilstein-journals.org Mechanistic studies on the reaction between gem-difluoroalkenes and organic azides have revealed the formation of fully substituted 1,2,3-triazoles through an addition-elimination intermediate. researchgate.net These established reaction classes highlight the potential of this compound as a precursor for analogous heterocyclic structures.
The allylic alcohol functionality of this compound allows it to be incorporated into larger monomeric units that can then be polymerized. Fluoropolymers are highly sought-after specialty materials known for their unique properties, including thermal stability and chemical resistance.
A key application in this area involves using difluoroallyl alcohols to synthesize polyfunctional crosslinking agents for elastomers. For example, a related compound, 2,3-difluoroallyl alcohol, is used to synthesize 1,3,5-tris(2,3-difluoro-2-propenyl)-1,3,5-triazine-2,4,6-trione. This triazine-based monomer can undergo homopolymerization to form a crosslinked polymer. nus.edu.sg This demonstrates a clear strategy where the difluoroallyl alcohol is first attached to a core structure (a triazine ring) to create a tri-functional monomer, which is then polymerized to create a specialty polymer network. nus.edu.sg This approach suggests the utility of this compound as a building block for similar polymer systems.
The synthesis of enantiomerically enriched molecules is a central goal in medicinal chemistry and organic synthesis. beilstein-journals.orgacademie-sciences.fr Derivatives of this compound have been successfully employed in asymmetric reactions to construct chiral molecules with high stereocontrol. The gem-difluoroallyl unit can be transferred or modified to create stereogenic centers, including challenging quaternary carbons.
Key research findings in this area are summarized in the table below:
Table 1: Synthesis of Optically Active Compounds| Reaction Type | Catalyst/Reagent | Substrate Type | Product | Key Outcome | Citation |
|---|---|---|---|---|---|
| Asymmetric Reductive Cyclization | Rhodium Catalyst | 1,6-enyne | Alkylidene-substituted furan (B31954) | 97% yield, 92% ee | nih.gov |
| Asymmetric Umpolung Difluoroallylation | Palladium Catalyst / Chiral NHC Ligand | Hydrazone | gem-Difluoroallylated product with quaternary chiral center | Good yields, high α-selectivity, up to 95:5 er | nih.gov |
Contributions to Methodological Development in Organic Synthesis
The unique reactivity of the gem-difluoroalkene moiety has made this compound and related structures valuable substrates for developing novel synthetic methods, particularly in the realm of transition-metal catalysis.
The C-F bonds and the π-system of the gem-difluoroalkene in this compound provide multiple sites for catalytic activation. beilstein-journals.orgrsc.orgrsc.org Many reactions involving this motif proceed via defluorination, but recent advances have also enabled transformations that retain the CF2 group. This has led to the development of new catalytic systems for C-C and C-heteroatom bond formation.
The table below summarizes several novel catalytic transformations using gem-difluoroalkenes, including derivatives of this compound.
Table 2: Novel Catalytic Transformations of gem-Difluoroalkenes
| Catalyst System | Reaction Type | Substrates | Product Type | Key Feature | Citations |
|---|---|---|---|---|---|
| Cobalt(II)/O₂ | Unsymmetrical Dioxygenation | gem-Difluoroalkene, Phenol | β-Phenoxy-β,β-difluoro alcohol | Retains the CF₂ group; radical chain process. | acs.orgfigshare.com |
| Nickel / Electro-chemistry | Defluoroalkylation | gem-Difluoroalkene, Alkyl Halide | Monofluoroalkene | Direct, electrochemical method with good Z-selectivity. | rsc.org |
| Copper | Defluorinative Borylation | gem-Difluoroallyl alcohol derivative, B₂pin₂ | (Z)-Fluoroallylboronic ester | Formal Sₙ2' reaction to form a versatile synthetic intermediate. | nih.gov |
| Palladium | gem-Difluoroallylation | Aryl Halide, 3,3-Difluoroallyl boronate | gem-Difluoroallyl arene | High regioselectivity with low catalyst loading. | nsf.gov |
| Palladium / Chiral NHC | Asymmetric Umpolung Allylation | Hydrazone, 3-Bromo-3,3-difluoropropene | Chiral gem-difluoroallylated amine precursor | Creates a quaternary chiral center via a proposed Pd-mediated acs.orgacs.org-reductive elimination. | nih.gov |
While not typically employed as a general-purpose probing reagent, the study of reactions involving this compound and its derivatives provides significant insight into the mechanisms of fundamental reaction classes, particularly those involving C-F bond activation and radical processes. The gem-difluoroalkene unit serves as a sensitive mechanistic reporter due to its distinct electronic properties and its tendency to undergo β-fluoride elimination.
Elucidating Radical vs. Ionic Pathways: In cobalt-catalyzed dioxygenation, mechanistic studies including the use of radical traps were conducted to demonstrate that the reaction proceeds through a radical chain process. acs.orgfigshare.com This contrasts with many transition-metal-catalyzed reactions of gem-difluoroalkenes that proceed with defluorination, highlighting how catalyst and conditions can be tuned to access different reactivity manifolds. acs.orgfigshare.com
Investigating C-F Bond Activation: The electrochemical defluorinative cross-coupling of gem-difluoroalkenes with carbonyl compounds was studied mechanistically, revealing a pathway that begins with the formation of a radical anion. acs.org This intermediate undergoes a β-fluoride elimination, followed by further reduction to form an anion that is trapped by the carbonyl compound. acs.org Such studies are crucial for understanding and designing new C-F activation strategies, a significant challenge in organofluorine chemistry.
Controlling Regioselectivity: The development of methods for the highly regioselective gem-difluoroallylation of aryl halides using palladium catalysis required careful mechanistic consideration to favor the desired Sₙ2'-type product over other potential isomers. nsf.gov The substrate's structure is thus instrumental in probing the factors that govern selectivity in cross-coupling reactions.
Advanced Materials Research
The unique structural features of this compound, namely the gem-difluoroalkene moiety and the primary allylic alcohol, make it a valuable building block in the synthesis of advanced materials. The presence of fluorine imparts distinctive properties to the resulting macromolecules and chemical formulations.
Monomer for Functional Polymers with Unique Properties (e.g., Optical, Dielectric, Low Surface Energy)
This compound serves as a functional monomer for creating polymers with specialized characteristics. rsc.org The incorporation of fluorinated subunits into a polymer backbone can significantly alter the material's physical and chemical properties. rsc.org Fluorinated polymers are noted for the unique and valuable properties imparted by the carbon-fluorine bond, which is characterized by high strength and low polarizability. rsc.org
Polymers derived from this monomer can be designed to exhibit unique optical, dielectric, and surface properties. The general characteristics of fluorinated polymers suggest that materials synthesized using this compound would possess a combination of desirable traits. For instance, fluoropolymers are known to have a low refractive index, high optical transparency, and low coefficients of optical dispersion, making them suitable for various optical applications like anti-reflective coatings and optical fibers. specialchem.com
From an electrical standpoint, the low polarizability of the C-F bond contributes to low dielectric constants, a critical property for materials used in electronics and high-frequency applications. researchgate.netresearchgate.net Furthermore, the presence of fluorine atoms typically leads to low surface energy, resulting in materials that are hydrophobic and have a low coefficient of friction. rsc.orgresearchgate.net These properties are beneficial for creating non-stick surfaces, protective coatings, and materials resistant to chemical and environmental degradation. rsc.org The polymerization of functional monomers can be achieved through various mechanisms to create polymer networks with these tailored properties. researchgate.net
Table 1: Potential Properties of Polymers Derived from this compound
| Property Category | Specific Property | Potential Advantage | Source(s) |
|---|---|---|---|
| Optical | Low Refractive Index | Reduced light reflection and scattering | specialchem.com |
| High Optical Transparency | Suitability for lenses, coatings, and fiber optics | specialchem.com | |
| Dielectric | Low Dielectric Constant | Use as an insulating material in electronics | researchgate.netresearchgate.net |
| Low Dielectric Loss | Efficiency in high-frequency applications | researchgate.net | |
| Surface | Low Surface Energy | Hydrophobicity and oleophobicity | rsc.orgresearchgate.net |
| Low Coefficient of Friction | Non-stick and self-lubricating surfaces | rsc.org |
Components in Specialty Chemical Formulations (e.g., Agrochemistry Intermediates, Functional Fluids)
The chemical reactivity and fluorine content of this compound make it a key intermediate in the synthesis of complex specialty chemicals, particularly within the agrochemical industry. nih.gov Organofluorine compounds are integral to modern agrochemicals, with fluorine substitution often leading to enhanced efficacy, metabolic stability, and bioavailability of the active ingredients. nih.govsemanticscholar.org The introduction of fluorine-containing moieties can significantly influence a compound's biological activity. semanticscholar.org
In agrochemistry, building blocks containing trifluoromethyl or difluoro groups are commonly used. nih.govnih.gov For example, intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) are crucial for producing various crop-protection products. semanticscholar.org Similarly, this compound can be used as a precursor to introduce the difluoroallyl group into larger, more complex molecules, creating new herbicides, fungicides, or insecticides with potentially novel modes of action. nih.govevonik.com The synthesis of active ingredients in the agrochemical sector often relies on such versatile, fluorinated intermediates. evonik.comlookchem.com
While specific applications in functional fluids are less documented, the inherent properties of fluorinated compounds—such as thermal stability and low surface tension—suggest potential utility. rsc.org Functional fluids are used in a wide range of applications, including as lubricants, hydraulic fluids, and heat transfer liquids, where the stability imparted by fluorine could be highly advantageous.
Table 2: Applications of this compound in Specialty Chemicals
| Application Area | Role of Compound | Desired Outcome | Source(s) |
|---|---|---|---|
| Agrochemistry | Synthetic Intermediate | Introduction of a difluoroallyl moiety into active ingredients | nih.govsemanticscholar.org |
| Precursor for Herbicides | Development of new crop protection agents | nih.gov | |
| Precursor for Insecticides/Fungicides | Enhanced biological activity and stability of pesticides | nih.gov |
| Functional Fluids | Potential Component | Improved thermal stability and chemical resistance | rsc.org |
Derivatization for Spectroscopic Probes or Ligand Scaffolds
The bifunctional nature of this compound, possessing both a reactive double bond and a hydroxyl group, allows for its strategic derivatization to create sophisticated molecules like spectroscopic probes and ligand scaffolds. uni.lu Chemical modification is a key strategy for developing molecules with tailored functions for therapeutic and diagnostic applications. csic.es
The hydroxyl group can be readily converted into other functional groups or used as an attachment point for larger molecules through esterification, etherification, or conversion to an azide (B81097) or alkyne for "click" chemistry applications. mdpi.com This versatility allows for the conjugation of this compound derivatives to biomolecules or surfaces. The fluorine atoms can serve as reporters for ¹⁹F NMR spectroscopy, a powerful analytical tool with a wide chemical shift range and high sensitivity, enabling the study of molecular interactions and biological processes without background interference. nih.gov
Furthermore, the difluoroallyl moiety can be incorporated into larger molecular frameworks to serve as a structural scaffold for designing ligands. These scaffolds can be used to orient other functional groups in a specific three-dimensional arrangement to achieve high-affinity binding to biological targets such as proteins or nucleic acids. au.dk The design of photoaffinity labeling probes, for example, often involves synthesizing analogues of known active molecules to identify their binding sites, a process where a versatile building block like this compound could be employed. sfu.ca The synthesis of diverse substituted 1,2,3-triazoles, which are common in medicinal chemistry, can be achieved using precursors derived from such functionalized alcohols. nih.gov
Table 3: Derivatization Strategies and Applications
| Derivatization Site | Reaction Type | Resulting Functionality | Application | Source(s) |
|---|---|---|---|---|
| Hydroxyl Group (-OH) | Esterification / Etherification | Linker for conjugation | Attaching to biomolecules or surfaces | mdpi.com |
| Conversion to Azide/Alkyne | Click chemistry handle | Building complex molecular architectures | mdpi.comnih.gov | |
| Alkene Group (C=C) | Cycloaddition | Heterocyclic ring formation | Creating diverse ligand scaffolds | nih.gov |
| Addition Reactions | Introduction of new functional groups | Fine-tuning molecular properties | nih.gov |
| Difluoro Moiety (-CF₂) | N/A (Inherent) | ¹⁹F NMR reporter | Spectroscopic probe for binding studies | nih.gov |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Stereoselective Synthetic Pathways
A primary objective in contemporary organic synthesis is the development of methodologies that are not only efficient but also environmentally benign and capable of exerting precise control over stereochemistry. For 3,3-difluoroprop-2-en-1-ol and its derivatives, future work will likely concentrate on asymmetric syntheses that establish chiral centers adjacent to the difluoroalkene moiety.
Current research has begun to explore strategies for the stereoselective installation of fluorine-containing groups. nih.gov Methods for the desymmetrization of geminal difluoroalkanes using frustrated Lewis pair (FLP) chemistry, for instance, offer a pathway to chiral fluoro-organic compounds. nih.gov Future efforts may adapt such principles to the synthesis of enantioenriched difluoroallyl alcohols. This could involve the development of chiral catalysts for the asymmetric reduction of a corresponding ketone or the enantioselective addition of a difluoromethyl group to an aldehyde. Furthermore, photoinduced decarboxylative and dehydrogenative cross-coupling reactions represent a promising avenue for creating fluorinated allylic alcohols under mild conditions, and future work could focus on rendering these processes stereoselective. rsc.org
The pursuit of sustainability will also drive the exploration of biocatalytic methods. Engineered enzymes could offer highly selective routes to chiral difluoroallylic alcohols, operating in aqueous media and avoiding the use of heavy metals or harsh reagents.
Exploration of Unconventional Reactivity Patterns and Green Chemistry Approaches
The reactivity of this compound is ripe for further exploration, particularly in reactions that leverage the unique electronic nature of the gem-difluoroalkene. The strong electron-withdrawing effect of the two fluorine atoms significantly influences the reactivity of the adjacent pi-bond and allylic position. rsc.org
Future research will likely investigate novel transition-metal-catalyzed cross-coupling reactions that proceed without β-fluoride elimination, a common challenge in the functionalization of gem-difluoroalkenes. nih.govresearchgate.net Developing catalyst systems that favor alternative elimination pathways (e.g., β-hydride or β-acetate elimination) will open new avenues for carbon-carbon and carbon-heteroatom bond formation. nih.gov Additionally, the use of this compound and its derivatives in photocatalytic reactions, such as selective defluoroalkylation or hydrofunctionalization, is an emerging area with significant potential. acs.orgresearchgate.net
From a green chemistry perspective, minimizing waste and improving atom economy are paramount. This includes designing syntheses that utilize inexpensive and readily available feedstocks. For example, methods that can generate difluoroallylating reagents from bulk chemicals like 3,3,3-trifluoropropene (B1201522) represent a significant step toward more sustainable processes. nih.gov The development of solvent-free reaction conditions or the use of recyclable solvents will also be a key focus.
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis and manipulation of organofluorine compounds can involve hazardous reagents and energetic reactions, making them ideal candidates for the application of flow chemistry. beilstein-journals.org Flow microreactor systems offer enhanced safety, precise control over reaction parameters (temperature, pressure, and residence time), and improved scalability compared to traditional batch processes. beilstein-journals.orgresearchgate.netmit.edu
Future research will focus on adapting the synthesis of this compound and its subsequent transformations into continuous-flow systems. vapourtec.com This could involve pumping gaseous fluorinating agents or unstable intermediates through heated or cooled microchannels to achieve rapid and high-yielding conversions. beilstein-journals.org The integration of in-line purification and analysis would further streamline these processes, enabling on-demand synthesis.
Furthermore, the translation of these flow protocols to automated synthesis platforms will be a critical step for applications in medicinal chemistry and materials discovery. fz-juelich.denih.gov Automated systems can rapidly generate libraries of diverse 3,3-difluoroallyl alcohol derivatives, accelerating the identification of new drug candidates and functional materials. nih.gov
Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic and Structural Insights
A thorough understanding of reaction mechanisms and molecular structure is crucial for the rational design of new synthetic methods and materials. Advanced spectroscopic techniques will continue to play a vital role in characterizing the transient intermediates and complex transition states involved in reactions of this compound. In-situ FTIR and NMR spectroscopy, for example, can provide real-time data on reaction kinetics and pathway determination.
Computational chemistry, using methods like Density Functional Theory (DFT), has become an indispensable tool for predicting reactivity, elucidating reaction mechanisms, and understanding structural properties. methodist.edumdpi.com Future studies will employ increasingly sophisticated computational models to:
Predict the regioselectivity and stereoselectivity of new reactions.
Calculate the energy barriers for competing reaction pathways, such as β-fluoride versus β-hydride elimination in cross-coupling reactions. nih.gov
Model the conformational preferences and electronic structure of this compound and its derivatives, providing insights into their physical and biological properties. mdpi.comresearchgate.net
This synergistic approach, combining advanced experimental and computational methods, will provide unprecedented insight into the fundamental chemistry of this fluorinated building block.
Discovery of Novel Applications in Niche Materials Science or Advanced Synthetic Fields
While this compound is a valuable building block in pharmaceuticals and agrochemicals, its potential in materials science remains relatively untapped. The unique properties conferred by the gem-difluoro group—such as increased thermal stability, altered lipophilicity, and potential for specific intermolecular interactions—make it an attractive component for advanced materials.
Future research could explore the incorporation of the 3,3-difluoroallyl motif into polymers, liquid crystals, or organic electronic materials. For instance, polymers containing this unit may exhibit enhanced resistance to chemical and thermal degradation. In medicinal chemistry, the difluoromethylene group can act as a bioisostere for carbonyls, ethers, or other functional groups, and continued exploration of this compound derivatives could lead to the discovery of novel bioactive compounds with improved metabolic stability or binding affinity. mit.edursc.org Furthermore, its role as a precursor to more complex fluorinated structures, such as gem-difluoroallenes or functionalized gem-difluoroalkenes, positions it as a gateway to unexplored areas of organofluorine chemistry. rsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,3-difluoroprop-2-en-1-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves fluorination of propargyl alcohol derivatives or selective deprotection of fluorinated intermediates. For example, analogous routes for trifluoropropenols use trifluoroacetaldehyde with propargyl alcohol under controlled temperatures (30–60°C) and inert atmospheres to minimize side reactions . Adjusting stoichiometry of fluorinating agents (e.g., DAST or Deoxo-Fluor) and solvent polarity (e.g., THF vs. DCM) can enhance regioselectivity. Monitoring via NMR is critical to track fluorine incorporation .
Q. How can researchers characterize the electronic effects of the difluoromethyl group in this compound?
- Methodological Answer : Computational studies (DFT or Hartree-Fock) can map electron density distribution, while experimental techniques like Hammett substituent constants or IR spectroscopy (C-F stretching modes at 1100–1200 cm) quantify electronic effects. Comparative NMR chemical shifts of the hydroxyl proton vs. non-fluorinated analogs reveal hydrogen-bonding perturbations due to fluorine’s electronegativity .
Q. What analytical techniques are most reliable for assessing purity and stability of this compound?
- Methodological Answer : GC-MS or HPLC with UV detection (λ = 210 nm for hydroxyl absorption) ensures purity. Stability studies under varying pH and temperature conditions should employ accelerated degradation protocols. For moisture-sensitive samples, Karl Fischer titration quantifies water content, while NMR detects hydrolyzed byproducts (e.g., fluoride ions or difluoroacetic acid) .
Advanced Research Questions
Q. How do steric and electronic factors influence the regioselectivity of nucleophilic additions to this compound?
- Methodological Answer : The electron-withdrawing difluoromethyl group polarizes the double bond, favoring nucleophilic attack at the β-position. Steric hindrance from fluorine atoms can be modeled using molecular docking or X-ray crystallography of reaction intermediates. Kinetic studies under varying nucleophile concentrations (e.g., Grignard reagents) reveal rate-determining steps, while Hammett plots correlate substituent effects with transition-state geometry .
Q. What strategies mitigate contradictions in reported catalytic efficiencies for asymmetric reductions involving this compound derivatives?
- Methodological Answer : Discrepancies often arise from solvent polarity or catalyst loading variations. Systematic benchmarking using chiral catalysts (e.g., BINAP-Ru complexes) under standardized conditions (e.g., 1 atm H, 25°C) is recommended. Enantiomeric excess (ee) should be validated via chiral HPLC or Mosher ester analysis. Contradictory data may reflect competing mechanistic pathways (e.g., radical vs. ionic mechanisms), which can be probed using radical traps like TEMPO .
Q. How can this compound serve as a scaffold for probing enzyme-active site flexibility in fluorinated drug design?
- Methodological Answer : The compound’s fluorinated vinyl group mimics transition-state analogs in enzymatic reactions (e.g., serine hydrolases). Crystallographic studies of enzyme-cofactor complexes (e.g., with cytochrome P450) reveal fluorine-induced conformational changes. Isothermal titration calorimetry (ITC) quantifies binding affinity shifts compared to non-fluorinated analogs, while MD simulations predict fluorine’s impact on protein dynamics .
Methodological Notes
- Synthetic Optimization : Prioritize inert conditions (argon/vacuum lines) to prevent hydrolysis.
- Data Validation : Cross-reference NMR (, , ) with high-resolution mass spectrometry (HRMS) for unambiguous structural confirmation.
- Advanced Modeling : Use software like Gaussian or ORCA for transition-state optimization, incorporating solvent effects via PCM models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
